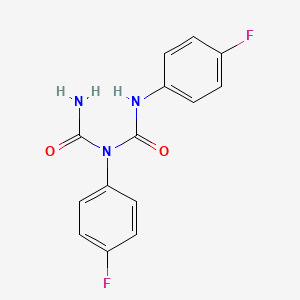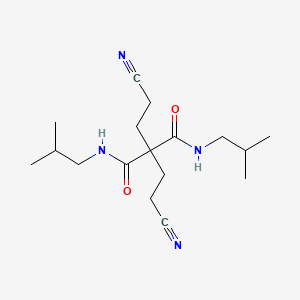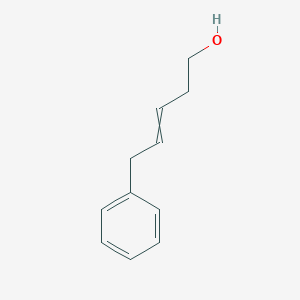
5-Phenylpent-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylpent-3-en-1-ol: is an organic compound with the molecular formula C11H14O . . This compound is characterized by the presence of a phenyl group attached to a pentenol chain, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpent-3-en-1-ol can be achieved through various methods. One common approach involves the Heck reaction of aryl triflates with but-3-en-1-ol . This reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylpent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or nickel catalysts is typical.
Substitution: Reagents like sodium hydride or alkyl halides are often used.
Major Products Formed
Oxidation: 5-Phenylpent-3-en-1-one
Reduction: 5-Phenylpentan-1-ol
Substitution: 5-Phenylpent-3-en-1-yl ethers or esters
Applications De Recherche Scientifique
5-Phenylpent-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 5-Phenylpent-3-en-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that exert specific effects. The compound’s allylic alcohol structure allows it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oct-1-en-3-ol
- Pent-1-en-3-ol
- Oct-1-en-3-one
- Oct-1-en-3-yl acetate
- Isopulegol
- 5-Methylhept-2-en-4-one
Uniqueness
5-Phenylpent-3-en-1-ol is unique due to its phenyl group , which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
58927-90-5 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
5-phenylpent-3-en-1-ol |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-5,7-8,12H,6,9-10H2 |
Clé InChI |
YKWDXDJUSPFYHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
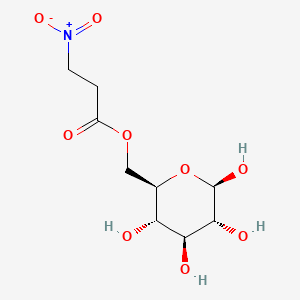
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)

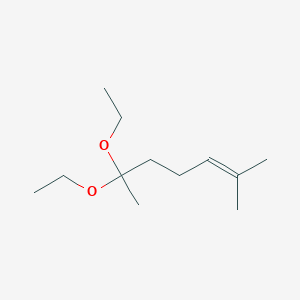
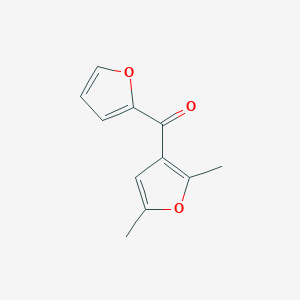
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
